molecular formula C8H9Br B13444874 (2-Bromoethyl-1,1,2,2-d4)-benzene

(2-Bromoethyl-1,1,2,2-d4)-benzene

Cat. No.: B13444874
M. Wt: 189.09 g/mol
InChI Key: WMPPDTMATNBGJN-KXGHAPEVSA-N
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Description

(2-Bromoethyl-1,1,2,2-d4)-benzene is a deuterated organic compound, where the hydrogen atoms in the ethyl group are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl-1,1,2,2-d4)-benzene typically involves the bromination of deuterated ethylbenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethylbenzene and bromine, with stringent control over reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl-1,1,2,2-d4)-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to (2-Ethyl-1,1,2,2-d4)-benzene using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the ethyl group to a carboxylic acid group, forming (2-Bromoethyl-1,1,2,2-d4)-benzoic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution: (2-Hydroxyethyl-1,1,2,2-d4)-benzene, (2-Cyanoethyl-1,1,2,2-d4)-benzene.

    Reduction: (2-Ethyl-1,1,2,2-d4)-benzene.

    Oxidation: (2-Bromoethyl-1,1,2,2-d4)-benzoic acid.

Scientific Research Applications

(2-Bromoethyl-1,1,2,2-d4)-benzene is widely used in various fields of scientific research:

    Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: As a precursor in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of (2-Bromoethyl-1,1,2,2-d4)-benzene depends on the specific application. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. In biological systems, the deuterated compound may exhibit different metabolic pathways compared to its non-deuterated counterpart, leading to altered biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromoethyl)-benzene: The non-deuterated analog of (2-Bromoethyl-1,1,2,2-d4)-benzene.

    (2-Chloroethyl-1,1,2,2-d4)-benzene: A similar deuterated compound with a chlorine atom instead of bromine.

    (2-Bromoethyl-1,1,2,2-d4)-toluene: A deuterated compound with a methyl group on the benzene ring.

Uniqueness

This compound is unique due to the presence of deuterium, which imparts distinct spectroscopic properties and increased stability. This makes it particularly valuable in research applications where precise tracking and analysis of the compound are required.

Properties

Molecular Formula

C8H9Br

Molecular Weight

189.09 g/mol

IUPAC Name

(2-bromo-1,1,2,2-tetradeuterioethyl)benzene

InChI

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i6D2,7D2

InChI Key

WMPPDTMATNBGJN-KXGHAPEVSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])Br

Canonical SMILES

C1=CC=C(C=C1)CCBr

Origin of Product

United States

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